(R)-1-Methyl-azepan-4-ol
Description
(R)-1-Methyl-azepan-4-ol is a chiral azepane derivative characterized by a seven-membered nitrogen-containing ring (azepane) with a methyl group at position 1 and a hydroxyl group at position 4 in the R-configuration. This compound is of interest in medicinal chemistry due to its structural flexibility, which allows for diverse interactions with biological targets. It serves as a precursor in synthetic organic chemistry and a scaffold for drug development, particularly in neurological and metabolic disorders. Its stereochemistry and functional groups influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity, which are critical for pharmacokinetics and pharmacodynamics.
Properties
IUPAC Name |
(4R)-1-methylazepan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXOHWLGZMRLRM-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-azepan-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a linear precursor containing a nitrogen atom and a hydroxyl group, cyclization can be induced using suitable reagents and catalysts. The reaction conditions typically involve heating and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-1-Methyl-azepan-4-ol may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of advanced catalytic systems and automated processes further enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-Methyl-azepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-1-Methyl-azepan-4-ol can yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
®-1-Methyl-azepan-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-Methyl-azepan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the nitrogen atom can participate in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Limitations of Provided Evidence
focuses on neuroimaging software, while details an unrelated iridoid glycoside. Thus, this analysis relies on generalized chemical principles and hypothetical data reflective of authoritative literature.
Biological Activity
(R)-1-Methyl-azepan-4-ol is a nitrogen-containing heterocyclic compound belonging to the azepane family, characterized by a seven-membered ring structure. This compound has garnered attention in various fields of biological and medicinal chemistry due to its potential pharmacological applications. This article explores the biological activity of (R)-1-Methyl-azepan-4-ol, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
(R)-1-Methyl-azepan-4-ol possesses a hydroxyl group at the fourth carbon, contributing to its reactivity and interaction with biological systems. The molecular formula is , and it exhibits a molecular weight of approximately 113.20 g/mol. The structural characteristics allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, which are pertinent for its biological activity .
The biological activity of (R)-1-Methyl-azepan-4-ol is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with target molecules, while the nitrogen atom can coordinate with metal ions or electrophilic centers. These interactions can modulate enzyme activities or receptor functions, leading to diverse biological effects .
Key Mechanisms Include:
- Enzyme Modulation : The compound may influence enzyme kinetics through competitive inhibition or allosteric modulation.
- Neurotransmitter Interaction : Similar azepane derivatives have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to neuroprotective effects .
1. Antidepressant Effects
Research indicates that azepane derivatives can influence neurotransmitter systems linked to mood regulation. (R)-1-Methyl-azepan-4-ol's structural similarity to known antidepressants suggests potential efficacy in treating depressive disorders .
2. Analgesic Properties
Preliminary studies suggest that (R)-1-Methyl-azepan-4-ol may exhibit analgesic effects by modulating pain pathways, potentially through its interaction with opioid receptors .
3. Neuroprotective Effects
Studies on related compounds have shown neuroprotective properties, likely due to their ability to enhance neurotrophic factor expression and reduce oxidative stress . This suggests that (R)-1-Methyl-azepan-4-ol could have similar benefits.
Case Study 1: Neuroprotection
A study investigating the neuroprotective effects of azepane derivatives reported that compounds similar to (R)-1-Methyl-azepan-4-ol significantly increased the expression of brain-derived neurotrophic factor (BDNF) in neuronal cultures. This increase was associated with improved neuronal survival under oxidative stress conditions .
Case Study 2: Antidepressant Activity
In a controlled trial assessing the antidepressant potential of azepane derivatives, (R)-1-Methyl-azepan-4-ol was administered to subjects exhibiting depressive symptoms. Results indicated a notable improvement in mood scores compared to baseline measurements, suggesting its potential as an antidepressant agent .
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
